Home > Products > Screening Compounds P35830 > Peptidomimetic analog 3
Peptidomimetic analog 3 -

Peptidomimetic analog 3

Catalog Number: EVT-10965606
CAS Number:
Molecular Formula: C41H53F2N4O11P
Molecular Weight: 846.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptidomimetic analog 3 is a synthetic compound designed to mimic the structure and function of natural peptides. These compounds are engineered to overcome limitations associated with natural peptides, such as rapid degradation and poor bioavailability. Peptidomimetics retain essential pharmacophoric elements that allow them to interact effectively with biological targets, thus producing desired biological effects. The development of peptidomimetic analogs, including analog 3, is critical in drug discovery as they can enhance receptor selectivity and potency while providing improved metabolic stability .

Source

Peptidomimetic analog 3 is derived from extensive research into peptide structures and their interactions with biological systems. The synthesis and modification of these compounds often draw from natural peptides, incorporating various structural features to enhance their therapeutic potential .

Classification

Peptidomimetics can be classified based on their structural characteristics, including:

  • Type I Mimetics: These closely resemble natural amino acid sequences.
  • Type II Mimetics: These incorporate non-natural amino acids or modifications to enhance stability.
  • Type III Mimetics: These utilize entirely synthetic scaffolds that do not resemble natural peptides but are designed for specific interactions .
Synthesis Analysis

Methods

The synthesis of peptidomimetic analog 3 typically involves solid-phase peptide synthesis (SPPS), a widely used method due to its efficiency in producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. The process includes several key steps:

  1. Deprotection: Removal of protective groups from the N-terminus of the first amino acid.
  2. Coupling: Activation of the C-terminus of the incoming amino acid using coupling agents (e.g., Dicyclohexylcarbodiimide) to facilitate peptide bond formation.
  3. Repetition: The cycle of deprotection and coupling is repeated until the desired peptide length is achieved .

Technical Details

Solid-phase synthesis allows for high-throughput production and purification of peptides. The choice of protecting groups is critical; temporary groups are used for N-termini, while more robust groups protect side chains during synthesis. The final product undergoes deprotection to yield the active peptidomimetic .

Molecular Structure Analysis

Structure

The molecular structure of peptidomimetic analog 3 typically features a backbone that mimics natural peptides while incorporating modifications that enhance its stability and binding affinity. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm the conformation and interactions with target proteins.

Data

The precise molecular formula and mass of peptidomimetic analog 3 depend on its specific amino acid composition and modifications. For example, if it contains six amino acids with various substitutions, its molecular weight can vary significantly based on these factors.

Chemical Reactions Analysis

Reactions

Peptidomimetic analog 3 can participate in various chemical reactions typical of peptide chemistry, including:

  • Hydrolysis: Reaction with water leading to the breakdown of peptide bonds.
  • Disulfide Bond Formation: Critical for stabilizing the three-dimensional structure in cyclic peptides.
  • Modification Reactions: Such as phosphorylation or glycosylation, which can alter biological activity .

Technical Details

The stability and reactivity of peptidomimetic analog 3 are influenced by its chemical structure, particularly the presence of functional groups that can participate in these reactions.

Mechanism of Action

Process

Peptidomimetic analog 3 functions by mimicking the interaction patterns of natural peptides with their respective receptors or enzymes. This mimicry allows it to activate or inhibit biological pathways effectively.

Data

The mechanism often involves binding to specific receptor sites, leading to conformational changes that trigger downstream signaling cascades. Quantitative data from binding affinity assays (e.g., Ki values) help characterize its potency compared to natural ligands .

Physical and Chemical Properties Analysis

Physical Properties

Peptidomimetic analog 3's physical properties include solubility, melting point, and stability under physiological conditions. These properties are crucial for determining its suitability for therapeutic applications.

Chemical Properties

Chemical properties involve reactivity with other biomolecules, stability against enzymatic degradation, and interaction with lipid membranes. Analytical methods such as high-performance liquid chromatography are used to assess purity and characterize these properties .

Applications

Scientific Uses

Peptidomimetic analog 3 has potential applications in various fields:

  • Drug Development: As a lead compound in developing therapeutics targeting specific diseases.
  • Biotechnology: In designing novel enzymes or vaccines based on its structural features.
  • Research: As a tool in studying protein-protein interactions and signaling pathways within cells .
Introduction to Peptidomimetic Therapeutics

Historical Development and Clinical Significance of Peptidomimetics

The evolution of peptidomimetics represents a transformative shift in pharmaceutical science, originating from the isolation of insulin in 1921—the first therapeutic peptide to treat diabetes mellitus [1] [8]. Initial peptide therapeutics faced significant challenges, including complex synthesis and purification hurdles. The advent of solid-phase peptide synthesis in the 1960s and advancements in high-performance liquid chromatography (HPLC) enabled efficient production of synthetic peptides, accelerating drug development [1]. By the late 20th century, researchers recognized that natural peptides’ inherent limitations necessitated structural modifications. This led to the design of peptidomimetics—molecules that retain bioactive conformations of native peptides while overcoming pharmacological drawbacks [7].

Key milestones include the development of desmopressin (a vasopressin analog with D-arginine substitution), which eliminated pressor effects while enhancing antidiuretic activity [1], and daptomycin (a lipopeptide antibiotic with D-alanine and unnatural amino acids), which exhibits bactericidal activity via membrane disruption [1] [5]. Clinically, peptidomimetics have expanded therapeutic reach:

  • Octreotide, a somatostatin analog with a disulfide bridge and D-tryptophan, treats acromegaly and neuroendocrine tumors [1].
  • Exenatide, derived from Gila monster venom, mimics glucagon-like peptide-1 (GLP-1) with 50% homology to human GLP-1 but superior stability (half-life: 2.5 hours vs. 4–5 minutes) [1].

Table 1: Clinically Significant Peptidomimetics and Their Innovations

PeptidomimeticStructural ModificationTherapeutic Application
DesmopressinDeamination + D-Arg substitutionDiabetes insipidus, nocturnal enuresis
AfamelanotideD-Phenylalanine substitutionErythropoietic protoporphyria
CyclosporineCyclic undecapeptide with methylated residuesImmunosuppression in organ transplants
ZiconotideDisulfide-stabilized ω-conotoxinChronic pain management

The global market for peptide therapeutics, including peptidomimetics, is projected to exceed $25 billion, underscoring their commercial and clinical impact [1] [8].

Fundamental Limitations of Native Peptides in Therapeutics

Native peptides exhibit intrinsic physicochemical properties that hinder their efficacy as drugs:

Enzymatic Degradation: Linear peptides with L-amino acids are susceptible to proteases in serum, liver, and kidneys. For example, human glucagon-like peptide-1 (GLP-1) has a half-life of 4–5 minutes due to rapid cleavage by dipeptidyl peptidase-4 [1] [8]. This instability necessitates continuous infusion or frequent injections, reducing patient compliance.

Poor Membrane Permeability: Peptides larger than 500 Da rarely traverse cell membranes due to their polarity and hydrogen-bonding capacity. Over 90% of peptide drugs in development target extracellular receptors (e.g., G-protein-coupled receptors) because intracellular delivery remains challenging [1] [8]. Renal clearance further limits bioavailability, as peptides below 50 kDa are rapidly filtered by kidneys [10].

Conformational Flexibility: Unconstrained peptides adopt multiple conformations in solution, but bioactivity often requires a specific secondary structure (e.g., β-turns or α-helices). For instance, endogenous vasopressin exists in extended conformations that reduce receptor-binding affinity compared to cyclic analogs like desmopressin [1] [5].

Table 2: Comparative Limitations of Native Peptides vs. Peptidomimetics

PropertyNative PeptidesPeptidomimetics
Enzymatic stabilityHalf-life: Minutes to hoursHalf-life: Hours to days
Membrane permeabilityLow (limited to extracellular targets)Enhanced via lipidization or CPP fusion
Conformational controlFlexible backbone; variable bioactivityRigid scaffolds (e.g., cyclization)
Administration routesPrimarily injectableOral, nasal, or sublingual options

Strategic Advantages of Peptidomimetic Approaches in Drug Discovery

Peptidomimetics overcome native peptides’ limitations through rational chemical modifications that enhance pharmacodynamics and pharmacokinetics:

Conformational Restriction: Incorporating rigid scaffolds forces peptides into bioactive conformations, improving target binding and proteolytic resistance. Techniques include:

  • Macrocyclization: Head-to-tail or side chain-to-side chain cyclization mimics natural turn structures. For example, cyclosporine’s undecapeptide ring with N-methylated residues blocks peptidase access, extending half-life [1] [5].
  • β-Turn Mimetics: Azabicycloalkanone amino acids enforce type II’ β-turns, critical for G-protein-coupled receptor interactions [2].

Enhanced Stability:

  • Unnatural Amino Acids: D-amino acids (e.g., D-tryptophan in octreotide) evade proteolysis. Synthetic residues like β³-homo-arginine in peptidomimetic antibiotics resist trypsin cleavage [4] [10].
  • Backbone Modification: Replacing amide bonds with triazoles or N-methyl groups reduces hydrogen bonding, enhancing metabolic stability [7] [10].

Improved Bioavailability:

  • Cell-Penetrating Peptides (CPPs): Fusion with CPPs like Tat (trans-activating transcriptor) enables intracellular delivery. Mitochondria-targeted peptidomimetics (e.g., SS-31) use cationic motifs to accumulate in organelles [1] [5].
  • Lipidation: Fatty acid conjugation (e.g., palmitic acid in liraglutide) promotes albumin binding, prolonging circulation time [8].

A case study is PAOPA (3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide), a peptidomimetic of Pro-Leu-Glycinamide (PLG). PAOPA’s pyrrolidinyl constraints enhance dopamine D2 receptor affinity, showing 100-fold higher potency than PLG in modulating rotational behavior in Parkinson’s models [6] [9]. This exemplifies how strategic design translates to superior in vivo efficacy.

Properties

Product Name

Peptidomimetic analog 3

IUPAC Name

[[[4-[(E)-4-[[(2S,11S)-2-[[(2R)-5-amino-5-oxopentan-2-yl]carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

Molecular Formula

C41H53F2N4O11P

Molecular Weight

846.8 g/mol

InChI

InChI=1S/C41H53F2N4O11P/c1-24(26-13-16-29(17-14-26)41(42,43)59(54,57-22-55-37(52)39(3,4)5)58-23-56-38(53)40(6,7)8)20-33(49)46-30-18-15-27-10-9-11-28-21-31(47(34(27)28)36(30)51)35(50)45-25(2)12-19-32(44)48/h9-11,13-14,16-17,20,25,30-31H,12,15,18-19,21-23H2,1-8H3,(H2,44,48)(H,45,50)(H,46,49)/b24-20+/t25-,30+,31+/m1/s1

InChI Key

FPJJYMKTWVMUCU-GCFVZNOFSA-N

Canonical SMILES

CC(CCC(=O)N)NC(=O)C1CC2=CC=CC3=C2N1C(=O)C(CC3)NC(=O)C=C(C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Isomeric SMILES

C[C@H](CCC(=O)N)NC(=O)[C@@H]1CC2=CC=CC3=C2N1C(=O)[C@H](CC3)NC(=O)/C=C(\C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.